Cas no 379236-86-9 (1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine)
![1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine structure](https://ja.kuujia.com/scimg/cas/379236-86-9x500.png)
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- SR-01000034618-1
- 379236-86-9
- F1174-3060
- 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine
- AKOS000811601
- 5-(4-fluorophenyl)-6-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
- Z56844041
- 5-(4-fluorophenyl)-6-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- SR-01000034618
- Oprea1_522710
-
- インチ: 1S/C22H20FN5S/c1-15-19(16-5-7-17(23)8-6-16)20-21(25-14-26-22(20)29-15)28-12-10-27(11-13-28)18-4-2-3-9-24-18/h2-9,14H,10-13H2,1H3
- InChIKey: QYGDHFOIDQZGTP-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=C(C2C=CC(=CC=2)F)C2C1=NC=NC=2N1CCN(C2C=CC=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 405.14234499g/mol
- どういたいしつりょう: 405.14234499g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1174-3060-20μmol |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1174-3060-3mg |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1174-3060-10mg |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F1174-3060-75mg |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F1174-3060-2mg |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1174-3060-4mg |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1174-3060-30mg |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F1174-3060-5μmol |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1174-3060-100mg |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F1174-3060-25mg |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine |
379236-86-9 | 90%+ | 25mg |
$109.0 | 2023-07-28 |
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazineに関する追加情報
Comprehensive Analysis of 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine (CAS No. 379236-86-9)
In the realm of pharmaceutical and biochemical research, 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine (CAS No. 379236-86-9) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its thieno[2,3-d]pyrimidine core and piperazine moiety, is frequently studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural complexity, which offers a versatile scaffold for designing novel therapeutic agents.
The compound's 4-fluorophenyl and pyridin-2-yl substituents contribute to its unique physicochemical properties, including solubility and binding affinity. These features make it a promising candidate for targeting specific biological pathways. Recent studies have explored its interactions with enzymes and receptors, highlighting its potential in treating conditions such as inflammation and metabolic disorders. The growing demand for small-molecule inhibitors and kinase modulators has further propelled interest in this compound.
From a synthetic chemistry perspective, the preparation of 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine involves multi-step reactions, often requiring precise control over reaction conditions. Key steps include the formation of the thieno[2,3-d]pyrimidine ring and the subsequent introduction of the piperazine group. Advances in green chemistry and catalytic methods have improved the efficiency of these syntheses, aligning with the industry's focus on sustainability.
In the context of drug discovery, this compound is often compared to other thienopyrimidine derivatives, which are known for their bioactivity. Its structural similarity to approved drugs has sparked investigations into its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These studies are critical for determining its viability as a lead compound. Additionally, computational modeling and molecular docking simulations have been employed to predict its binding modes and optimize its design.
The rise of precision medicine and personalized therapeutics has further underscored the importance of compounds like 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine. Researchers are exploring its potential in targeting specific genetic mutations or aberrant signaling pathways. This aligns with the broader trend of developing targeted therapies that minimize off-target effects and enhance treatment efficacy.
Another area of interest is the compound's role in neuropharmacology. Preliminary studies suggest that its piperazine moiety may interact with neurotransmitter receptors, opening avenues for research in neurological disorders. However, further in vivo and clinical studies are needed to validate these findings. The compound's safety profile and toxicity data are also under scrutiny, as these factors are paramount for translational research.
From an industrial standpoint, the scalability of synthesizing CAS No. 379236-86-9 remains a topic of discussion. Companies are investing in process optimization and automation to meet the growing demand for high-purity batches. Quality control measures, such as HPLC and NMR spectroscopy, are routinely employed to ensure consistency and reproducibility.
In summary, 1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]-4-(pyridin-2-yl)piperazine represents a fascinating intersection of chemistry, biology, and medicine. Its multifaceted applications and structural elegance continue to captivate researchers worldwide. As the scientific community delves deeper into its mechanisms and potential, this compound is poised to play a pivotal role in the next generation of therapeutic innovations.
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